2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Description

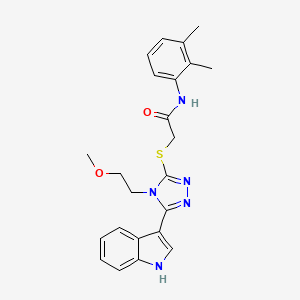

2-((5-(1H-Indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core linked to an indole moiety via a thioether bridge. The triazole ring is substituted with a 2-methoxyethyl group, while the acetamide side chain is N-bound to a 2,3-dimethylphenyl group.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2S/c1-15-7-6-10-19(16(15)2)25-21(29)14-31-23-27-26-22(28(23)11-12-30-3)18-13-24-20-9-5-4-8-17(18)20/h4-10,13,24H,11-12,14H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWPUVDYSRNXCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

Construction of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles.

Thioether Linkage Formation: The thioether bond is introduced by reacting the triazole intermediate with a thiol compound.

Final Coupling: The final step involves coupling the triazole-thioether intermediate with the acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions could target the triazole ring or the thioether linkage.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities. Key applications include:

- Anticancer Activity : The indole and triazole components are known to interact with various targets involved in cancer cell proliferation and survival. Studies have shown that triazole derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in tumor growth.

- Antimicrobial Properties : The compound has demonstrated activity against various pathogens. Triazoles are recognized for their antifungal properties, making this compound a candidate for further investigation in antifungal therapies .

- Enzyme Inhibition : The compound may act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to increased efficacy of co-administered drugs or reduced side effects by modulating metabolic pathways.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

- Cancer Research : A study on triazole derivatives highlighted their potential in inhibiting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antifungal Studies : Research has shown that indole-based triazoles effectively combat fungal infections by disrupting cell wall synthesis and inhibiting ergosterol biosynthesis .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The indole and triazole rings could play crucial roles in these interactions, affecting the compound’s affinity and specificity.

Comparison with Similar Compounds

Key Structural Features :

- Indole-triazole scaffold : Enhances π-π stacking and hydrogen-bonding interactions with biological targets.

- 2-Methoxyethyl substituent : Improves solubility and metabolic stability compared to bulkier alkyl/aryl groups.

- Thioacetamide linkage : Increases resistance to enzymatic hydrolysis relative to oxygen-based analogs.

Anticancer Potential :

- The indole-triazole scaffold in the target compound is structurally analogous to 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides (), which showed IC₅₀ values of 1.2–8.7 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

- Methoxyethyl vs. Phenyl Substituents : Bulky aryl groups (e.g., naphthalene in ) may hinder cellular uptake, whereas the 2-methoxyethyl group in the target compound could enhance permeability .

Enzyme Inhibition :

- N-Substituted acetamides () demonstrated α-glucosidase inhibition (IC₅₀: 12–45 µM), with electron-withdrawing groups (e.g., nitro in ) enhancing activity. The target compound’s dimethylphenyl group, being electron-donating, may reduce enzyme affinity but improve metabolic stability .

Anti-Exudative Activity :

- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () showed 60–75% inhibition of edema in murine models, comparable to diclofenac. The target compound’s indole moiety may further modulate COX-2 selectivity .

Physicochemical Properties

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule that combines various bioactive moieties. Its unique structural features suggest potential therapeutic applications in fields such as oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential as a therapeutic agent.

Structural Characteristics

The compound comprises several key structural components:

- Indole Moiety : Known for its diverse biological activities, including interactions with neurotransmitter receptors.

- Triazole Ring : Recognized for its ability to inhibit enzymes such as cytochrome P450, which is crucial in drug metabolism.

- Thioether Linkage : Enhances lipophilicity and may improve interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The triazole ring can inhibit key metabolic enzymes, thus affecting drug metabolism and enhancing therapeutic efficacy.

- Receptor Binding : The indole moiety may interact with serotonin receptors, influencing various physiological processes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example:

- Compounds containing the triazole nucleus have shown low toxicity and good pharmacokinetic characteristics.

- The introduction of sulfur into the triazole ring has been linked to enhanced bioactivity due to increased lipophilicity and improved transmembrane diffusion .

| Compound | Microbial Target | MIC (µg/mL) | Reference |

|---|---|---|---|

| 6h-n | Staphylococcus aureus | 250-1000 | |

| 6b-g | Bacillus subtilis | 250-500 |

Anticancer Activity

The compound's potential anticancer properties have been explored in various studies:

- Certain derivatives have demonstrated activity against colon carcinoma (HCT-116) with IC50 values indicating effective inhibition of cancer cell proliferation.

- Compounds with specific substitutions showed promising results against breast cancer cell lines (T47D), highlighting their potential in cancer therapy .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several indole-based triazoles, including the target compound. The results indicated that modifications in the phenyl substitution significantly affected the antibacterial activity against Gram-positive and Gram-negative bacteria .

- Anticancer Screening : Another study focused on evaluating the anticancer effects of related triazole compounds. The findings revealed that specific structural modifications could enhance cytotoxicity against various cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for preparing 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Cyclization : Formation of the 1,2,4-triazole core using substituted hydrazides and carbon disulfide under basic conditions (e.g., NaHCO₃ in ethanol at reflux) .

Thioether linkage : Reaction of the triazole-thiol intermediate with 2-chloroacetonitrile derivatives in the presence of NaOH or K₂CO₃ under reflux .

Amidation : Coupling with 2,3-dimethylphenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Yield Optimization :

- Use inert atmospheres (N₂) to prevent oxidation of thiol intermediates .

- Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons (indole and phenyl groups); δ 3.2–4.5 ppm for methoxyethyl and methylene groups .

- ¹³C NMR : Carbonyl signals (C=O) appear at ~170 ppm; triazole carbons at 150–160 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 493.2) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Methodological Answer :

- Modification Strategies :

- Triazole ring : Replace the 2-methoxyethyl group with alkyl/aryl variants to assess steric effects .

- Indole moiety : Introduce halogens (e.g., Cl, F) at the 5-position to enhance lipophilicity and target binding .

- Assays :

- Antifungal : Microdilution assays against Candida albicans (MIC values) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ .

- Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with CYP450 or tubulin .

Q. What computational methods are recommended to elucidate the compound’s mechanism of action and target binding?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding stability with receptors (e.g., 5-lipoxygenase) using GROMACS .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron transfer in enzyme inhibition (e.g., COX-2) .

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (triazole N) and hydrophobic regions (indole) using Schrödinger .

Q. How should researchers address contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Standardization :

- Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (RPMI-1640, 10% FBS) .

- Normalize data against positive controls (e.g., doxorubicin for cytotoxicity) .

- Data Validation :

- Replicate assays in triplicate with blinded analysis.

- Cross-validate via orthogonal methods (e.g., apoptosis assays via flow cytometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.